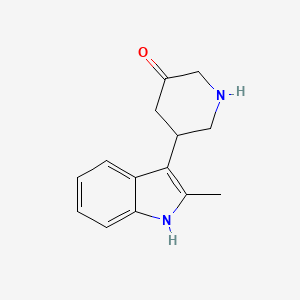
2-(Bromomethyl)benzyl alcohol, tert-butyldimethylsilyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene: is an organic compound with the molecular formula C13H21BrOSi It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a silyl ether group
准备方法
Synthetic Routes and Reaction Conditions: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, bromination, and silylation. The general synthetic route involves:
Protection of the hydroxyl group: The hydroxyl group of a benzyl alcohol derivative is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Bromination: The protected benzyl alcohol is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Deprotection: The silyl ether can be deprotected using tetrabutylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene undergoes several types of reactions, including:
Nucleophilic substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
- Substituted benzene derivatives
- Benzaldehyde derivatives
- Benzoic acid derivatives
科学研究应用
Chemistry: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions. It can be employed in the synthesis of bioactive molecules and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties.
作用机制
The mechanism of action of 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the benzene ring.
相似化合物的比较
- 1-(bromomethyl)-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene
- 1-(bromomethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene
- Cyclopropane, 1-(bromomethyl)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]
Comparison: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene is unique due to the position of its substituents on the benzene ring. This positional difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the ortho position of the bromomethyl group relative to the silyl ether group can lead to different steric and electronic effects compared to the meta or para positions in similar compounds.
属性
分子式 |
C14H23BrOSi |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
[2-(bromomethyl)phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-13-9-7-6-8-12(13)10-15/h6-9H,10-11H2,1-5H3 |
InChI 键 |
KAZAPOFZSYZDKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)









![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)

